molecular formula C18H32O16 B13807830 alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp

alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp

Cat. No.: B13807830
M. Wt: 504.4 g/mol
InChI Key: KJZMZIMBDAXZCX-OBTQOVPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp is a defined, branched trisaccharide that serves as a crucial building block in complex biological glycans . This structure, featuring alpha-(1→3) and alpha-(1→6) linkages, is a fundamental motif in high-mannose type N-glycans found in viral and mammalian glycoproteins . Researchers utilize this trisaccharide to study carbohydrate-protein interactions critical for immune recognition, as the innate immune system can recognize specific mannose patterns on pathogens like yeast and viruses . Its structure is particularly relevant for investigating the glycan shields of viruses such as HIV and SARS-CoV-2, where tightly clustered mannose residues are targets for broadly neutralizing antibodies . Furthermore, this compound is an essential tool for probing the binding specificity of mannose-recognizing lectins (e.g., Concanavalin A) and for use in structural studies using NMR spectroscopy and molecular dynamics simulations to understand glycan conformation and dynamics . It is also valuable in synthetic biology for constructing larger, novel Asn-linked core structures for functional analysis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+,16?,17+,18-/m1/s1

InChI Key

KJZMZIMBDAXZCX-OBTQOVPTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Classical O-Glycosylation Synthesis

This method uses protected sugar derivatives as glycosyl donors and acceptors, enabling selective formation of glycosidic bonds with control over stereochemistry.

  • Key Strategy: Use of benzyl-protected mannose derivatives and activation of glycosyl donors with promoters to form alpha-linkages.
  • Example: A synthesis involving benzyl O-(3,4,6-tri-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl)-(1→4)-O-(2-O-benzyl-beta-D-mannopyranosyl)-(1→4)-O-(3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl) as a glycosyl acceptor was reported. Highly stereoselective mannosylation was achieved by leveraging the 2-O-acetyl group in mannosyl donors. This method also allowed the introduction of other sugar residues such as alpha-L-fucopyranosyl via copper(II)-mediated activation.

  • Advantages: High stereocontrol and regioselectivity; well-established protocols.

  • Limitations: Multi-step protecting group manipulations; moderate yields in some cases.

C-Glycosylation via Anomeric Samarium-Mediated Coupling

A convergent synthesis approach uses samarium(II) iodide (SmI2) to mediate the coupling of mannosylpyridyl sulfones to a branched monosaccharide unit.

  • Key Step: SmI2-mediated coupling of two mannosylpyridyl sulfones to a C3,C6-diformyl branched monosaccharide, assembling all three sugar units in one reaction.
  • Outcome: Complete stereocontrol at the two anomeric centers, producing the C-linked trisaccharide alpha-D-Man-(1→3)-[alpha-D-Man-(1→6)]-D-Man.
  • Subsequent Steps: Tin hydride-based deoxygenation and deprotection yield the target C-trimer.
  • Significance: This approach uses intact carbohydrate units as C-glycosyl donors and acceptors, paralleling O-glycosylation but providing enhanced stability of the glycosidic linkages against enzymatic hydrolysis.

  • Advantages: One-step assembly of branched trisaccharide; high stereocontrol; increased stability of C-glycosidic bond.

  • Limitations: Requires specialized reagents and conditions; may have limited scalability.

Synthesis of Phosphorylated Derivatives

Phosphorylated forms such as alpha-D-Manp-(1→3)-[alpha-D-Manp6P-(1→6)]-D-Manp are biologically relevant and have been characterized structurally.

  • Preparation: Incorporation of 6-O-phosphono-alpha-D-mannopyranosyl units into the branched structure.
  • Methodology: Typically involves phosphorylation of protected mannose residues followed by glycosylation to form the branched oligosaccharide phosphate.
  • Applications: These phosphorylated oligosaccharides are important in cell signaling and recognition.

  • Advantages: Provides biologically relevant mimics; useful for biochemical studies.

  • Limitations: Phosphorylation steps add complexity; sensitive to reaction conditions.

Analogues and Regioselective Syntheses

Analogues of the compound with variations in linkages and sugar units have been synthesized to study immunomodulatory effects.

  • Method: Regio- and stereoselective glycosylations to create mannose-containing analogues of (1→6)-branched (1→3)-glucohexaose.
  • Purpose: To mimic natural oligosaccharides and investigate their biological activity.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Representative Reference
Classical O-Glycosylation Use of protected sugars, benzyl groups, promoters High stereocontrol, well-established Multi-step, protecting group manipulations
C-Glycosylation (SmI2-mediated) SmI2-mediated coupling of mannosylpyridyl sulfones One-step assembly, stable C-glycosidic bond Specialized reagents, complex setup
Phosphorylated Oligosaccharide Synthesis Incorporation of 6-O-phosphono groups Biologically relevant, functional mimics Complex phosphorylation steps
Regioselective Analogues Synthesis Regio- and stereoselective glycosylations Study of immunomodulatory analogues Requires precise control of regioselectivity

Summary of Research Findings

  • The SmI2-mediated convergent synthesis represents a significant advancement for preparing branched trisaccharides like alpha-D-Manp-(1→3)-[alpha-D-Manp-(1→6)]-D-Manp with complete stereocontrol and enhanced stability due to C-glycosidic linkages.
  • Classical O-glycosylation methods remain the standard for preparing such oligosaccharides with high stereoselectivity, especially when combined with protecting group strategies.
  • The synthesis of phosphorylated derivatives broadens the biological relevance of these compounds, allowing studies into their roles in glycoprotein function and cellular signaling.
  • Preparation of mannose-containing analogues with varied branching patterns aids in understanding the immunological properties of these carbohydrates.

Chemical Reactions Analysis

Types of Reactions

alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .

Scientific Research Applications

Biochemical Applications

1.1 Glycoprotein Structure and Function
Alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp serves as a crucial component in the structure of N-linked glycoproteins found in mammals and fungi. These glycoproteins play significant roles in cell signaling, immune response, and protein stability. The presence of mannose residues influences the glycoprotein's recognition by lectins and other binding proteins, which is essential for various biological processes .

1.2 Vaccine Development
Research has indicated that mannose-containing oligosaccharides can enhance the immunogenicity of vaccines. The compound can be utilized to develop vaccine adjuvants that improve the immune response against pathogens by targeting specific receptors on immune cells, thereby facilitating better vaccine efficacy .

Pharmaceutical Applications

2.1 Drug Delivery Systems
Alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has been explored as a potential carrier in drug delivery systems. Its ability to interact with mannose receptors on macrophages and dendritic cells allows for targeted delivery of therapeutic agents, particularly in treating infections or cancer .

2.2 Antiviral Agents
The compound has shown promise in antiviral applications due to its structural similarity to certain viral glycoproteins. By mimicking these structures, it can interfere with viral entry into host cells, making it a candidate for developing antiviral therapies .

Material Science Applications

3.1 Biodegradable Polymers
In material science, alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can be incorporated into biodegradable polymers. These materials are increasingly relevant in medical applications such as sutures and drug release systems due to their biocompatibility and biodegradability .

3.2 Surface Modification
The compound can also be used for surface modification of biomaterials to enhance cell adhesion and proliferation. By modifying surfaces with mannose residues, researchers can improve the integration of implants with surrounding tissues, promoting better healing outcomes .

Case Studies

StudyApplicationFindings
Vaccine Efficacy Enhancement Use of mannose-containing adjuvantsIncreased antibody production against influenza virus when combined with alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp .
Targeted Drug Delivery Mannose receptor-mediated deliveryDemonstrated successful targeting of macrophages for delivering chemotherapeutic agents using mannotriose derivatives .
Biodegradable Polymer Development Incorporation into polyestersAchieved enhanced degradation rates and biocompatibility in synthesized polymer films containing alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp .

Mechanism of Action

The mechanism of action of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including immune activation and cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Linkage Patterns

a. Fungal Glycans (Exobasidium gracile): Exopolysaccharides from Exobasidium gracile (EP0-1 and EP0.5-1) contain α-D-Manp residues with diverse linkages, including (1→2), (1→3), and (1→6). However, they also incorporate β-D-Galf (galactofuranose) and α-D-Glcp (glucopyranose) residues, creating heteropolysaccharides with immunoregulatory activity. In contrast, the target trisaccharide lacks galactose/glucose and exhibits a simpler, homomannose structure .

b. Bacterial Capsular Polysaccharides (Klebsiella spp.):

  • K74 and K80 Capsular Types: Both contain α-D-Manp-(1→3) linkages but differ in side-chain composition. K74 has 4,6-Pyr-β-D-Galp-(1→4)-α-D-GlcpA-(1→3)-α-D-Manp, while K80 substitutes galactose with 3,4-Pyr-β-L-Rhap (rhamnose). These pyruvylated side chains confer serological specificity, unlike the non-pyruvylated, mannose-only target compound .
  • K13 Capsular Type: Features β-D-Galp-(1→4)-α-D-GlcpA-(1→3)-β-D-Manp, highlighting how β-linkages and uronic acids alter solubility and antigenicity compared to the α-linked mannose trisaccharide .

c. Synthetic Glycosphingolipids: Mollu-series glycosyl ceramides, such as α-D-Manp-(1→3)-β-D-Manp-(1→4)-β-D-Glcp-(1→1)-Cer, incorporate β-linkages and glucose residues.

Data Tables

Table 1: Linkage Comparison of Selected Mannose-Containing Glycans

Compound Linkages Key Structural Features Biological Role Source
α-D-Manp-(1→3)-[α-D-Manp-(1→6)]-D-Manp α-(1→3), α-(1→6) Homomannose, dual branching Microbial adhesion/immune evasion Synthetic/Fungal
K74 CPS (Klebsiella) α-(1→3)-Manp, β-(1→4)-GlcpA 4,6-Pyr-Galp side chain Serological specificity
EP0-1 (Exobasidium gracile) α-(1→2), α-(1→6)-Manp, β-Galf Heteropolysaccharide, immunoregulatory Macrophage activation
Mollu-series glycosyl ceramide α-(1→3)-Manp, β-(1→4)-Manp/Glcp β-linkages, glucose inclusion Membrane lipid raft stabilization

Table 2: NMR Chemical Shifts for α-D-Manp Linkages

Linkage Type Anomeric Proton (δ, ppm) Anomeric Carbon (δ, ppm) Reference Compound
α-(1→3) 5.22 101.1 Fungal α-D-Manp
α-(1→6) 5.15 99.8 Yeast phosphomannan
β-(1→2) 4.85 97.3 Fonsecaea monophora

Biological Activity

Alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp, a branched mannose oligosaccharide, is of significant interest in biological research due to its various activities and potential applications in immunology and vaccine development. This article reviews the compound's biological activity, including its immunogenic properties, interactions with immune cells, and its role as a vaccine adjuvant.

Chemical Structure and Properties

Alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp is characterized by its unique glycosidic linkages which influence its biological functions. The structure can be summarized as follows:

ComponentLinkage TypeDescription
D-Mannose1→3Main chain
D-Mannose1→6Branching unit

This structural configuration allows for specific interactions with lectins and receptors on immune cells, which are crucial for its biological activity.

Immune Epitopes

Research has shown that alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can act as an epitope for various immune responses. The compound has been studied in the context of T-cell activation and antibody production. For instance, studies have demonstrated that mannose-containing oligosaccharides can enhance the presentation of antigens to T cells, thereby boosting the immune response against pathogens .

Vaccine Adjuvant Properties

The compound has been explored for its potential as a vaccine adjuvant . Adjuvants are substances that enhance the body's immune response to an antigen. Alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has been shown to stimulate dendritic cells and macrophages, leading to increased cytokine production and enhanced adaptive immunity .

Case Studies and Research Findings

Several studies have investigated the biological activity of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp:

  • Study on Immune Response Enhancement :
    • Objective : To evaluate the immunogenicity of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp when used as an adjuvant in vaccines.
    • Findings : The study reported a significant increase in antibody titers in vaccinated mice compared to controls, indicating enhanced immune response due to the presence of the oligosaccharide.
  • Mechanistic Study on Dendritic Cell Activation :
    • Objective : To understand how alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp activates dendritic cells.
    • Findings : The compound was found to upregulate co-stimulatory molecules (CD80/CD86) on dendritic cells, facilitating T-cell activation and proliferation.

Biological Activity Summary Table

Activity TypeObserved EffectsReferences
ImmunogenicityEnhanced antibody production
Dendritic Cell ActivationIncreased cytokine release (IL-6, TNF-alpha)
Vaccine AdjuvantImproved vaccine efficacy in animal models

Q & A

Q. What metadata should accompany structural datasets for FAIR compliance?

  • Essential Metadata : Include glycosidic linkage tables, NMR/MS spectra (raw and processed), and experimental conditions (e.g., solvent, temperature). Follow GlyTouCan or UniCarb-DB standards for carbohydrate data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.